Methylbutylnitrosamine
Description
The exact mass of the compound Nitrosomethyl-N-butylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.20 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylbutylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylbutylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-butyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSCJXWLVREKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220960 | |
| Record name | Nitrosomethyl-N-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosomethyl-N-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
193.6 °C | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
32.6 °C | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
1 | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.21 [mmHg], 0.6 mmHg | |
| Record name | N-Nitrosomethyl-N-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
7068-83-9 | |
| Record name | N-Methyl-N-nitroso-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7068-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosomethyl-n-butylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007068839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosomethyl-N-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl(methyl)nitrosoamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NITROSO-1-BUTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60APV88QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
"toxicological profile and health hazards of methylbutylnitrosamine"
Technical Monograph: Toxicological Characterization and Hazard Assessment of
Executive Summary & Nomenclature Disambiguation
-Nitrosomethyl-n-butylamine (MBNA) is a potent carcinogenic nitrosamine impurity often utilized as a reference standard in toxicological research and pharmaceutical quality control.[1] It belongs to the dialkylnitrosamine class, characterized by its ability to alkylate DNA following metabolic activation.CRITICAL NOMENCLATURE ALERT:
Researchers must distinguish this compound from the similarly abbreviated NMBA (
-
This Guide:
-Nitrosomethyl-n-butylamine (CAS: 7068-83-9).[1][2][3][4] -
Sartan Impurity:
-Nitroso- -methyl-4-aminobutyric acid (CAS: 61445-55-4).[1]
Confusion between these two entities can lead to critical errors in risk assessment and analytical method development.
Physicochemical Identity
MBNA is a volatile, lipophilic liquid. Its structural simplicity facilitates rapid absorption and distribution, while its asymmetry (methyl vs. butyl group) results in distinct metabolic pathways compared to symmetric nitrosamines like NDMA.
| Property | Data | Relevance |
| Chemical Name | Official IUPAC designation | |
| CAS Number | 7068-83-9 | Unique Identifier |
| Formula | Molecular composition | |
| Molecular Weight | 116.16 g/mol | Mass spectrometry target |
| Boiling Point | ~180°C (predicted) | GC method suitability |
| Solubility | Soluble in organic solvents, lipids; mod. water solubility | Bioavailability & Extraction |
| Appearance | Pale yellow liquid | Visual identification |
Mechanism of Action: Metabolic Bioactivation
MBNA is a pro-carcinogen . It is biologically inert until metabolized by the Cytochrome P450 (CYP) enzyme system. The toxicity is driven by
Mechanistic Pathway
-
Enzymatic Attack: CYP2A6 and CYP2E1 facilitate
-hydroxylation at the carbon adjacent to the nitroso nitrogen.[1] -
Regioselectivity: Hydroxylation can occur on the methyl group or the
-carbon of the butyl chain. Methyl hydroxylation is often kinetically favored but both pathways yield DNA-damaging agents.[1] -
Decomposition: The
-hydroxy intermediate spontaneously decomposes, releasing an aldehyde (formaldehyde or butanal) and an alkyldiazonium ion. -
DNA Alkylation: The diazonium ion degrades into a carbocation, which attacks nucleophilic sites on DNA, primarily the
and positions of guanine. -methylguanine adducts are particularly mutagenic (GC AT transitions).[1]
Figure 1: Metabolic bioactivation pathway of MBNA. The compound requires CYP450-mediated
Toxicological Profile
The toxicological hazards of MBNA are well-documented in rodent models, serving as a basis for its classification as a probable human carcinogen.[1]
Carcinogenicity & Target Organs
MBNA exhibits high organospecificity, which varies by species and route of administration.
-
Esophagus (Rat): The primary target. Oral administration (drinking water or gavage) consistently induces esophageal papillomas and carcinomas. This specificity suggests high CYP expression in the rat esophageal mucosa capable of activating MBNA.
-
Urinary Bladder (Rat/Mouse): A secondary target, particularly when administered subcutaneously.
-
Liver: Hepatocarcinogenicity is observed but is often less dominant than esophageal tumors compared to NDMA.
-
Nasal Cavity & Lungs: Observed in hamsters and mice, respectively.[5][6]
Genotoxicity
-
Ames Test: Positive in Salmonella typhimurium strains (TA100, TA1535) only in the presence of metabolic activation (S9 fraction) . This confirms its status as an indirect-acting mutagen.[1]
-
In Vivo: Induces unscheduled DNA synthesis and DNA strand breaks in hepatocytes and esophageal epithelium.
Acute Toxicity
While carcinogenicity is the chronic concern, acute exposure is toxic.
-
LD50 (Rat, Oral): ~130–200 mg/kg (estimated based on structural analogues like NDBA and general nitrosamine class data).
-
Symptoms: Hepatotoxicity (centrilobular necrosis), hemorrhaging, and respiratory distress.
Regulatory Landscape & Risk Assessment
In the context of pharmaceutical impurities (ICH M7), MBNA is treated as a high-potency mutagenic carcinogen.
Acceptable Intake (AI) Limits
Regulatory agencies (FDA, EMA) apply strict limits based on the "Cohort of Concern."
-
CPCA (Carcinogenic Potency Categorization Approach):
-
MBNA is an
-nitroso-dialkylamine with an -hydrogen on both sides, allowing for robust metabolic activation.[1] -
Category: Likely Category 1 or 2 (High Potency).
-
Predicted AI: 26.5 ng/day (if classified as Category 1) or 96 ng/day (if Category 2).[7][8]
-
Note: Without a compound-specific toxicology monograph from the FDA, the conservative default for small dialkyl nitrosamines is 26.5 ng/day .[1]
-
-
Control Strategy: Pharmaceutical manufacturers must control MBNA to levels often below 0.03 ppm (30 ppb) in the drug substance, depending on the maximum daily dose (MDD).
Analytical Methodologies
Detecting MBNA at nanogram levels requires high-sensitivity mass spectrometry.[1] The following protocol outlines a validated workflow compliant with regulatory expectations.
Method Selection
-
GC-MS/MS: Suitable due to MBNA's volatility.[1] Headspace injection is preferred to minimize matrix interference.
-
LC-MS/MS: Preferred for versatility, especially if analyzing multiple nitrosamines (including non-volatiles) simultaneously.
LC-MS/MS Protocol (Recommended)[1][5]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) using coconut charcoal or C18 cartridges.
-
Column: C18 or Biphenyl phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase:
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray) in Positive Mode .[7]
-
MRM Transitions:
-
Quantifier:
117.1 75.1 (Loss of propyl/propene group). -
Qualifier:
117.1 43.1 (Butyl fragment). -
Note: Precursor ion
is 117.1.
-
Figure 2: Analytical workflow for the trace quantification of MBNA in pharmaceutical matrices.
Safety & Handling Protocols
MBNA is a Carcinogen, Mutagen, and Acute Toxin .
-
Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Glovebox.
-
PPE: Double nitrile gloves (breakthrough time is short for nitrosamines), safety goggles, and lab coat.
-
Deactivation: Nitrosamines are stable in neutral/alkaline solutions but degrade in strong acid or under UV light.
-
Decontamination Solution: 50% Ethanol + 10% Hydrochloric Acid (Wait 30 mins) OR Strong UV irradiation (254 nm).[7]
-
-
Waste: Segregate as "Carcinogenic Chemical Waste." Do not mix with oxidizers (risk of exothermic reaction).
References
-
International Agency for Research on Cancer (IARC). (1978).[6] Some N-Nitroso Compounds.[1][2][3][4][11][12][6][9][10][13][14][15] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Lyon, France.
-
Lijinsky, W., & Reuber, M. D. (1983). Induction of tumors of the esophagus in rats by nitrosomethylalkylamines.[5][13][16] Journal of Cancer Research and Clinical Oncology, 106(3), 171–175.
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Reference for AI calculation methodologies).
-
Druckrey, H., et al. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten.[1] Zeitschrift für Krebsforschung, 69, 103–201. (The seminal paper on nitrosamine structure-activity relationships). [7]
Sources
- 1. CAS 7068-83-9: N-Methyl-N-nitroso-1-butanamine [cymitquimica.com]
- 2. N-Nitroso-N-methylbutylamine 7068-83-9 [sigmaaldrich.com]
- 3. N-Nitrosomethyl-n-butylamine - OEHHA [oehha.ca.gov]
- 4. N-Nitrosomethyl-N-butylamine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. escholarship.org [escholarship.org]
- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. lcms.cz [lcms.cz]
- 10. glsciences.com [glsciences.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenesis in F344 rats by N-nitrosomethyl-n-propylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EMA has updated its AI limits on 01 Aug 2025 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Guide: Regulatory Status and Guidelines for Methylbutylnitrosamine (NMBA)
[1]
Executive Summary & Disambiguation
In the context of pharmaceutical trace impurities, "Methylbutylnitrosamine" most frequently refers to N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) , a critical impurity identified in Losartan and other Sartan drug substances.
Critical Regulatory Update (2024-2025): Historically, NMBA was treated with the same stringency as high-potency nitrosamines like NDMA (96 ng/day). However, recent toxicological re-evaluations using the Carcinogenic Potency Categorization Approach (CPCA) have reclassified NMBA. Both the EMA and FDA now recognize NMBA as a Category 4 impurity, raising the Acceptable Intake (AI) limit significantly to 1500 ng/day .
This guide addresses the specific management of NMBA (CAS 61445-55-4), distinguishing it from the simple dialkyl nitrosamine N-nitroso-N-methylbutylamine (CAS 7068-83-9), which remains a high-potency Category 1/2 concern.
Regulatory Landscape and Toxicology[2]
The regulatory framework for NMBA has evolved from a reactive "crisis management" mode (post-Losartan recalls) to a predictive, chemistry-based risk assessment model (ICH M7 / CPCA).
Current Acceptable Intake (AI) Limits
The following table summarizes the harmonized limits as of late 2025.
| Regulatory Body | Previous Limit (Interim) | Current Limit (CPCA) | CPCA Category | Basis for Change |
| EMA (EU) | 96 ng/day | 1500 ng/day | Category 4 | Presence of carboxylic acid group (deactivating feature) reduces carcinogenic potency.[1] |
| FDA (US) | 96 ng/day | 1500 ng/day | Category 4 | Alignment with CPCA framework (Guidance on NDSRIs).[1] |
| Health Canada | 96 ng/day | 1500 ng/day | Category 4 | Harmonization with international working groups.[1] |
The CPCA Rationale
The shift to 1500 ng/day is based on the Carcinogenic Potency Categorization Approach (CPCA) .[2][3] Unlike NDMA, which is a potent alpha-hydroxylating carcinogen, NMBA contains a carboxylic acid tail.
-
Mechanism: The carboxylic acid group is electron-withdrawing and polar, which facilitates rapid excretion and hinders the metabolic activation required to form DNA adducts.
-
Impact: This reclassification allows manufacturers to avoid unnecessary recalls for trace levels of NMBA that are biologically negligible.
Mechanism of Formation: The "Why"
Understanding the chemistry of formation is the only way to implement a self-validating control strategy. NMBA is not a contaminant from external sources (like water); it is formed in situ during the synthesis of the drug substance.
The N-Methylpyrrolidone (NMP) Pathway
The primary root cause for NMBA in Sartans (e.g., Losartan) is the use of N-methylpyrrolidone (NMP) as a solvent in the presence of nitrosating agents (nitrites).
-
Hydrolysis: Under acidic conditions, the NMP ring opens to form N-methyl-4-aminobutyric acid (MBA).
-
Nitrosation: If sodium nitrite (NaNO2) is used (e.g., for tetrazole ring formation) without adequate quenching, the residual nitrite reacts with MBA to form NMBA.
Mechanistic Visualization
The following diagram illustrates the critical control points in the synthesis pathway.
Figure 1: Mechanistic pathway of NMBA formation from NMP solvent degradation.[1]
Analytical Methodologies: The "How"
Detecting NMBA requires high sensitivity and specificity, particularly to distinguish it from other matrix components. The FDA and EMA recommend LC-MS/MS or LC-HRMS.
Validated Method: LC-MS/MS (Based on FDA FY19-005-DPA-S)
This protocol is designed to be self-validating by using isotopically labeled internal standards.[1]
Reagents:
-
Standard: NMBA Reference Standard.
-
Internal Standard (IS): NMBA-d3 or NDMA-d6 (if NMBA-d3 is unavailable, though specific IS is preferred).
-
Solvents: Methanol (LC-MS grade), Formic Acid, Water.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 100 mg of Drug Substance (API) or crushed Drug Product.
-
Add 5.0 mL of Extraction Solvent (Methanol:Water 5:95 v/v).
-
Spike with Internal Standard (IS) to a final concentration of 10 ng/mL.
-
Vortex for 2 minutes to ensure dissolution/dispersion.
-
Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation).
-
Centrifuge at 4500 rpm for 15 minutes.
-
Filter supernatant through a 0.22 µm PVDF filter (discard first 1 mL).[1]
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or equivalent), 3 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B (Hold 2 min) -> 95% B (at 10 min) -> Hold -> Re-equilibrate.
-
-
MS/MS Detection (MRM Mode):
Analytical Workflow Diagram
Figure 2: LC-MS/MS analytical workflow for NMBA quantitation.
Control & Mitigation Strategies
To ensure compliance with the 1500 ng/day limit, a control strategy must be integrated into the manufacturing process (Quality by Design).
Risk Assessment (ICH M7)
Manufacturers must perform a risk assessment for any process using:
-
Secondary Amines: (or precursors like NMP).
-
Nitrosating Agents: Nitrites, nitrous acid, or reagents that can degrade to nitrites (e.g., sodium azide).
Mitigation Tactics
-
Solvent Swapping: Replace NMP with solvents that cannot form nitrosamines (e.g., DMSO, sulfolane) if acidic nitrite conditions are unavoidable.
-
Scavengers: Introduce nitrite scavengers (Ascorbic Acid, Tocopherol) during the quenching step to destroy excess nitrite before it reacts with the amine.
-
pH Control: Maintain pH > 7 during aqueous workups involving NMP to prevent ring opening.
Regulatory Submission Data
When submitting to FDA/EMA:
-
If < 10% of AI: No routine testing required (Skip testing).
-
If 10% - 30% of AI: Periodic testing recommended.
-
If > 30% of AI: Routine testing required for every batch.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (2024).[1][2][5] Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. (Rev. 2024).[1][5] Link
-
International Council for Harmonisation (ICH). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2023).[1][2][3][4][6] Link
-
FDA Laboratory Method. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (FY19-005-DPA-S).[1] Link
- Fritzsche, M., et al. "NDSRI Risk Assessment: The Carcinogenic Potency Categorization Approach (CPCA)." Journal of Pharmaceutical Sciences, 2024.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. CPCA is now included in the updated version of Health Canada’s Guidance on nitrosamine impurities - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. cir-safety.org [cir-safety.org]
Methodological & Application
High-Fidelity Sample Preparation for N-Methyl-N-Butylnitrosamine (MBNA) Analysis
Application Note & Protocol Guide
Part 1: The Analytical Challenge
N-methyl-N-butylnitrosamine (MBNA) (CAS: 7068-83-9) represents a specific challenge within the "Cohort of Concern" defined by ICH M7 and FDA/EMA guidelines. Unlike the highly hydrophilic NDMA or the lipophilic NDBA, MBNA occupies a physicochemical "middle ground" that complicates generic extraction protocols.
Physicochemical Profile & Implications
| Property | Value | Analytical Implication |
| LogP | ~1.41 | Moderately lipophilic. Extracts well into DCM or MTBE but requires cleanup to remove matrix co-extractables. |
| Boiling Point | ~193°C | Semi-volatile. Critical Risk: High potential for analyte loss during nitrogen blow-down or rotary evaporation steps. |
| Reactivity | High | Susceptible to in-situ formation if nitrite and secondary amines are present in the matrix. |
The "Artifact Trap"
The most significant failure mode in nitrosamine analysis is in-situ formation (false positives). During sample preparation, acidic conditions required to solubilize the API can inadvertently catalyze the reaction between residual nitrites (from excipients) and secondary amines (from the drug substance), generating MBNA artificially.
Core Directive: Every protocol below incorporates a Nitrite Scavenging Step to ensure data integrity.
Part 2: Strategic Method Selection
Do not apply a "one-size-fits-all" approach. Select the protocol based on your matrix complexity.
Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix solubility and sensitivity requirements.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Liquid-Liquid Extraction (LLE) with Scavenging
Best for: Soluble drug substances (API) and simple formulations. Instrument Platform: LC-MS/MS (APCI or HESI source).
Reagents Required
-
Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).
-
Inhibitor Solution: 1% Sulfamic Acid in water (Freshly prepared).
-
Internal Standard (IS): MBNA-d3 or NDMA-d6 (100 ng/mL in Methanol).
Step-by-Step Workflow
-
Sample Weighing: Weigh 500 mg of pulverized drug product into a 15 mL amber glass centrifuge tube.
-
Why Amber? Nitrosamines are UV-sensitive. Prevent photodegradation.
-
-
Inhibitor Addition (CRITICAL): Add 2.0 mL of 1% Sulfamic Acid solution. Vortex for 30 seconds.
-
Internal Standard: Add 50 µL of IS working solution.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM).
-
Agitation: Shake on a mechanical shaker for 20 minutes at room temperature.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 5°C.
-
Note: A chilled centrifuge reduces volatility losses.
-
-
Collection: Transfer the lower organic layer (DCM) to a clean vial.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Caution: Do not evaporate the DCM layer to dryness. MBNA is volatile. Inject the DCM extract directly if the LC method allows, or dilute 1:1 with Mobile Phase A.
-
Protocol B: Solid Phase Extraction (SPE) for Trace Enrichment
Best for: Complex matrices (polymers, hydrogels) or when ultra-low LOQ (<1 ng/g) is required. Cartridge: HLB (Hydrophilic-Lipophilic Balance) Polymeric, 60mg/3cc.
Step-by-Step Workflow
-
Sample Dissolution:
-
Disperse 200 mg of sample in 5 mL of water containing 1% Sulfamic Acid.
-
Sonicate for 15 minutes.
-
Centrifuge to pellet insoluble excipients. Collect the supernatant.
-
-
SPE Conditioning:
-
Wash cartridge with 3 mL Methanol.
-
Equilibrate with 3 mL Water.
-
-
Loading:
-
Load the supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Logic: MBNA (LogP 1.4) will retain on the HLB polymer while polar salts and very hydrophilic interferences pass through.
-
-
Washing:
-
Wash with 3 mL of 5% Methanol in Water.
-
Purpose: Removes highly polar matrix components without eluting the MBNA.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute with 2 x 1.5 mL of Acetonitrile .
-
-
Controlled Concentration (The Danger Zone):
-
Do NOT blow down to dryness.
-
Concentrate the eluate to exactly 0.5 mL using a gentle stream of Nitrogen at ambient temperature.
-
Self-Validating Step: If recovery of the Internal Standard drops below 80%, the evaporation step is too aggressive.
-
Part 4: The Mechanism of Artifact Prevention
Understanding why we use specific reagents is crucial for defending the method to regulatory bodies (FDA/EMA).
Figure 2: Mechanistic pathway showing how Sulfamic Acid intercepts nitrites to prevent false-positive MBNA formation.
Part 5: Quality Control & Validation Criteria
To ensure "Trustworthiness," every batch must meet these criteria.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Recovery (Spiked) | 80% – 120% | If low: Check evaporation loss. If high: Check for matrix enhancement or artifact formation. |
| IS Recovery | 70% – 130% | If variable: Matrix suppression in MS source. Switch to APCI source. |
| Blank Interference | < 10% of LOQ | Contaminated solvents or in-situ formation. Replace DCM; fresh Sulfamic Acid. |
| Linearity (R²) | > 0.995 | Range: 1 ng/mL to 100 ng/mL. |
Instrumental Parameters (Reference)
While this note focuses on prep, the detection method is the other half of the equation.
-
System: UHPLC coupled with Triple Quadrupole MS.[4]
-
Column: C18 or Biphenyl (Biphenyl offers better selectivity for nitrosamine isomers).
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce ion suppression and improve sensitivity for non-polar species.
References
-
US Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. USP-NF.[5] Link
-
U.S. Food and Drug Administration (FDA). (2024).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Link
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-APCI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the necessity of APCI for nitrosamine sensitivity).
-
PubChem. (2023). Compound Summary: N-Methyl-N-butylnitrosamine (CAS 7068-83-9). National Library of Medicine. Link
Sources
- 1. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
"application of methylbutylnitrosamine as a reference standard in analytical chemistry"
Advanced Application Note: -Nitroso- -methylbutylamine (NMBA) as a Reference Standard in Analytical Chemistry[1]
Executive Summary
The detection of nitrosamine impurities in Angiotensin II Receptor Blockers (sartans) precipitated a global regulatory shift, necessitating high-sensitivity methods for trace analysis.[1]
This guide provides a rigorous technical framework for using NMBA as a reference standard. It moves beyond basic "recipe" instructions to address the mechanistic challenges of nitrosamine analysis: isomeric separation, ion suppression, and standard stability.
Part 1: The Analyte & Regulatory Context[2][3]
Chemical Identity & Properties
NMBA is a semi-volatile, polar organic compound.[2] Its structural asymmetry (methyl vs. butyl group) presents unique chromatographic challenges compared to symmetrical nitrosamines like NDMA.[2]
| Property | Specification |
| IUPAC Name | |
| Common Abbreviation | NMBA |
| CAS Number | 7068-83-9 |
| Molecular Formula | |
| Molecular Weight | 116.16 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, Water |
| pKa | ~0.8 (Conjugate acid) - Note: Remains neutral at typical LC pH |
Regulatory Thresholds
Regulatory agencies (FDA, EMA) enforce strict Acceptable Intake (AI) limits.
Part 2: Reference Standard Handling & Preparation
CRITICAL WARNING: NMBA is a probable human carcinogen.[2] All handling must occur in a certified chemical fume hood.
Storage and Stability
Nitrosamines are sensitive to UV light (photolytic degradation) and thermal stress.[2]
-
Storage: Store neat standards at -20°C.
-
Container: Amber borosilicate glass vials (Type 1). Never use clear glass without foil wrapping.[2]
-
Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which degrades the standard.
Stock Solution Protocol
Objective: Prepare a stable 1.0 mg/mL Stock Solution.
-
Weighing: Weigh 10.0 mg of NMBA Reference Standard into a 10 mL amber volumetric flask.
-
Expert Insight: Use an anti-static gun on the weighing boat; nitrosamines can be static-prone.[2]
-
-
Solvent Selection: Dissolve in Methanol (LC-MS Grade) .
-
Mixing: Sonicate for 5 minutes at
. -
Verification: Verify concentration via UV absorbance or check against a second-source standard.
Part 3: Analytical Method Development (LC-MS/MS)
While GC-MS is possible, LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization) is the "Gold Standard" for sartans.[2] APCI is preferred over ESI (Electrospray Ionization) for nitrosamines because they are small, non-polar to moderately polar molecules that ionize more efficiently via gas-phase chemical reactions, reducing matrix suppression from the heavy salt load of the API.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 1.8 µm) or Waters Atlantis Premier BEH C18 AX.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Flow Rate: 0.4 - 0.5 mL/min.[3]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Start |
| 1.0 | 5 | Hold |
| 8.0 | 95 | Ramp |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibrate |
| 13.0 | 5 | End |[2]
Mass Spectrometry Parameters (APCI+)
-
Source: APCI Positive Mode.
-
Divert Valve: CRITICAL. Divert flow to waste for the first 1.5 min and after 9.0 min.
-
Reasoning: Losartan Potassium is a salt.[2] Sending high concentrations of non-volatile salts into the MS source will cause rapid fouling and signal loss. Only direct flow to MS during the elution window of the nitrosamines.
-
MRM Transitions (NMBA):
| Analyte | Precursor Ion (
Part 4: Workflow Visualization
The following diagram illustrates the validated workflow for extracting and quantifying NMBA from a drug substance (DS).
Caption: Figure 1: End-to-end analytical workflow for NMBA quantification emphasizing the divert valve critical control point to protect the MS source.
Part 5: Validation & Troubleshooting[3]
Self-Validating Protocols
To ensure trustworthiness, the method must include these system suitability tests (SST) before every run:
-
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ) (e.g., 0.5 ng/mL). Signal-to-Noise (S/N) must be
.[3] -
Recovery Check: Spike the API matrix with NMBA at the limit level. Acceptable recovery: 80-120%.
-
Failure Mode: If recovery is low (<70%), it indicates matrix suppression .
-
Solution: Increase the dilution factor of the sample or switch to a deuterated internal standard (d3-NMBA) which compensates for ionization efficiency changes.
-
Troubleshooting Matrix Effects
The "Sartan" matrix is high-salt. If you observe retention time shifting or signal suppression:
Caption: Figure 2: Decision tree for troubleshooting common LC-MS/MS sensitivity issues in high-salt matrices.
Preventing Artifact Formation
Risk: Nitrites in the sample preparation solvents or excipients can react with secondary amines during the extraction process to create NMBA that wasn't originally in the drug.[3]
-
Control: Add Sulfamic Acid (50 mM) to the sample diluent. Sulfamic acid acts as a nitrite scavenger, preventing in-situ nitrosation during analysis.[2]
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[2][9] Guidance for Industry, Revision 1, Feb 2021.[2] [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][5][6][8] EMA/369136/2020, Jun 2020.[2][3] [Link][2][5][6]
-
FDA Center for Drug Evaluation and Research. "GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance." FY19-005-DPA, 2019. [Link]
-
Agilent Technologies. "Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS." Application Note, 2019. [Link]
Sources
- 1. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liqu… [ouci.dntb.gov.ua]
- 2. N-Methyl-N-nitroso-1-butanamine | C5H12N2O | CID 23471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines - ECA Academy [gmp-compliance.org]
- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
"use of methylbutylnitrosamine in toxicology research studies"
Technical Application Note: Modeling Carcinogenesis using -Nitrosomethyl-n-butylamine (BMN)
Executive Summary
This application note details the use of
This guide provides a validated framework for handling, dosing, and evaluating BMN-induced tumorigenesis, emphasizing the metabolic activation pathways governed by Cytochrome P450 isozymes (CYP2E1/CYP2B1).
Chemical Profile & Mechanism of Action[1]
Chemical Identity[2][3]
-
IUPAC Name:
-methyl- -nitrosobutan-1-amine -
Abbreviation: BMN, MBNA, or NMBA (Note: NMBA is frequently used for Nitrosomethylbenzylamine; to avoid fatal experimental error, this document uses BMN ).
-
Molecular Formula: C
H N O -
Physical State: Pale yellow liquid, volatile.
Mechanism of Bioactivation
BMN is a pro-carcinogen requiring metabolic activation.[1] It belongs to the class of asymmetric dialkylnitrosamines. Its carcinogenicity stems from
The Bifurcated Pathway: Because BMN is asymmetric (one methyl group, one butyl group), hydroxylation can occur on either side, leading to different DNA alkylating agents:
-
Methyl Hydroxylation: Leads to the formation of a butylating agent (butyidiazonium ion).
-
Butyl Hydroxylation: Leads to the formation of a methylating agent (methyldiazonium ion).
Research indicates that CYP2E1 preferentially oxidizes the methyl group (low
Visualization: Metabolic Activation Pathway
Figure 1: Bifurcated metabolic activation of BMN leading to DNA alkylation. CYP2E1 favors methyl-group oxidation.
Experimental Protocols
Safety & Handling (Critical)
BMN is a Class 1 Carcinogen .
-
Containment: All weighing and dilution must occur in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves (0.11mm min), Tyvek sleeves, and N95/P100 respiratory protection if outside a hood.
-
Deactivation: Spills and waste must be deactivated using 1N NaOH or strong UV light exposure for >24 hours.
In Vivo Induction Protocol (Rat Model)
This protocol is optimized for inducing Esophageal Squamous Cell Carcinoma (ESCC) and pharyngeal papillomas in F344 or Sprague-Dawley rats.
Method A: Subcutaneous Injection (Preferred for Dose Accuracy)
| Parameter | Specification | Notes |
| Species | F344 or Sprague-Dawley Rats | Male, 6-7 weeks old at start.[2] |
| Vehicle | Sterile Saline (0.9% NaCl) | BMN is water-soluble; prepare fresh weekly. |
| Dosage | 2.5 mg/kg body weight | High precision required. |
| Frequency | Once weekly | |
| Duration | 15 - 20 weeks | Tumor latency is typically 20-25 weeks. |
| Route | Subcutaneous (s.c.) | Nape of the neck. |
Step-by-Step Workflow:
-
Acclimatization (Week -2 to 0): House animals in specific pathogen-free (SPF) conditions. Standard diet (AIN-76A preferred to reduce dietary confounders).
-
Preparation (Weekly):
-
Calculate total mass required:
. -
Dissolve BMN in sterile saline to a concentration where injection volume is ~0.1 - 0.2 mL per rat.
-
Example: For a 200g rat, dose is 0.5 mg. If concentration is 2.5 mg/mL, inject 0.2 mL.
-
-
Administration (Week 0 - 20):
-
Weigh rats weekly to adjust dose.
-
Inject s.c. in the interscapular region. Rotate injection sites slightly to avoid granuloma formation.
-
-
Observation (Week 20 - 30): Stop dosing. Monitor for signs of dysphagia (difficulty swallowing), weight loss, or cachexia.
-
Termination: Euthanize by CO
asphyxiation.
Histopathological Evaluation
Upon harvest, the esophagus must be processed carefully to preserve tumor topology.
-
Excision: Remove the entire esophagus from the pharynx to the stomach.
-
Opening: Open longitudinally. Do not scrape the mucosa.
-
Fixation: Pin flat on corkboard to prevent curling. Fix in 10% neutral buffered formalin for 24 hours.
-
Staining: H&E (Hematoxylin and Eosin).
-
Scoring System:
| Grade | Histological Features |
| Hyperplasia | Thickened epithelium (>3-4 cell layers), no atypia. |
| Dysplasia | Nuclear atypia, loss of polarity, basal cell hyperplasia. |
| Papilloma | Exophytic growth with fibrovascular core. |
| Carcinoma (SCC) | Invasion through the basement membrane into submucosa/muscularis. |
Experimental Workflow Visualization
Figure 2: Experimental timeline for BMN-induced esophageal carcinogenesis.
Troubleshooting & Validation
Self-Validating the Model
To ensure the protocol is working before the 30-week endpoint, researchers can use sentinel animals :
-
Week 12 Check: Sacrifice n=2 animals.
-
Success Indicator: Esophageal mucosa should show gross thickening and microscopic hyperplasia/dysplasia. If mucosa is normal, re-verify BMN purity and dosage calculation.
Common Pitfalls
-
Confusion with NMBA (Benzyl): Ensure CAS 7068-83-9 is used. The Benzyl variant is more potent for esophagus; the Butyl variant (BMN) is useful for comparing alkyl chain length effects on CYP specificity.
-
Vehicle Stability: Nitrosamines can degrade. Always use fresh saline/water solutions. Do not store diluted aliquots for >1 week.
-
Liver Toxicity: If rats die early (<10 weeks) with jaundice, the dose is too high or the injection was intraperitoneal (i.p.) rather than subcutaneous (s.c.), causing first-pass hepatic necrosis.
References
-
Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotropic carcinogenic effects of 65 different N-nitroso-compounds in BD rats.[3] Zeitschrift für Krebsforschung, 69(2), 103-201.[3]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(12), 2609–2615.
-
Shu, L., & Hollenberg, P. F. (1997). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-, N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 18(4), 801–810.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1978). Some N-nitroso compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Chemical Deactivation of N-Nitrosomethylbutylamine (MBNA)
Executive Summary & Risk Assessment
N-Nitrosomethylbutylamine (MBNA) is a potent unsymmetrical nitrosamine used primarily in cancer research to induce esophageal and bladder carcinomas. Unlike general laboratory reagents, MBNA requires a Biosafety Level 2 (BSL-2) equivalent containment strategy due to its high carcinogenicity (IARC Group 2B/2A context) and volatility.
Critical Hazard Mechanism:
The danger of MBNA lies in its metabolic activation. It is not a direct-acting carcinogen; it requires metabolic activation via Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6). This produces unstable
Metabolic Activation Pathway
The following diagram illustrates why containment is critical: preventing the initial exposure that triggers this biological cascade.
Figure 1: Mechanism of Action. MBNA requires metabolic activation to form DNA-alkylating agents.
Physicochemical Profile & Engineering Controls
Data Summary Table
| Property | Value | Operational Implication |
| CAS Number | 7068-83-9 | Use for inventory tracking and waste labeling. |
| Physical State | Pale yellow liquid | Hard to detect visually in small spills. |
| Boiling Point | ~193.6°C | Low volatility but sufficient vapor pressure to require a hood. |
| Solubility | Soluble in organics, lipids | Readily penetrates skin and standard rubber gloves. |
| Stability | Light Sensitive | Store in amber vials; wrap containers in foil. |
| Incompatibility | Strong Oxidizers, Reducing Agents | Do NOT use Bleach (Hypochlorite) for cleanup. |
Engineering Controls (Barrier Strategy)
-
Primary Containment: All handling of neat (pure) MBNA must occur in a Class II, Type B2 Biosafety Cabinet (total exhaust) or a chemical fume hood with a face velocity >100 fpm. Recirculating hoods are prohibited.
-
Surface Protection: Work surfaces must be covered with plastic-backed absorbent pads (e.g., Benchkote).
-
Decontamination Station: A "dirty" zone must be established inside the hood containing a vessel of Deactivation Solution (see Section 5) for immediate immersion of contaminated tips and pipettes.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against nitrosamines due to the compound's lipophilic nature.
-
Handling Dilute Solutions (<10 mM):
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 5 mil) or Neoprene.
-
Protocol: Change outer gloves every 15 minutes or immediately upon splash.
-
-
-
Handling Neat (Pure) MBNA:
-
Gloves: Silver Shield® (EVOH/PE laminate) or Viton® gloves are required. Nitrosamines can permeate nitrile in minutes.
-
Body: Tyvek lab coat (disposable) with elastic cuffs.
-
Respiratory: If work is strictly within a certified hood, respirators are not standard. If spill risk exists outside the hood, use a full-face respirator with P100/OV cartridges.
-
Operational Handling Protocol
A. Preparation of Stock Solutions
Objective: Dissolve neat MBNA into a solvent (DMSO or Methanol) to create a working stock, minimizing vapor exposure.
-
Pre-Check: Verify hood airflow and prepare a waste container with a small amount of deactivation solution (Section 5) inside the hood.
-
Vial Opening: If the manufacturer ships MBNA in a septum vial, use a gas-tight syringe to withdraw the liquid rather than uncapping, to prevent vapor release.
-
Weighing (The "Difference" Method):
-
Never weigh neat MBNA on an open balance bench.
-
Tare a vial containing solvent in the hood.
-
Add MBNA to the vial inside the hood.
-
Seal tightly, decontaminate the exterior with a solvent wipe (dispose of wipe as hazardous), and weigh the sealed vial.
-
-
Storage: Store stocks at -20°C in a dedicated "Carcinogen" box. Secondary containment is mandatory.
B. Experimental Usage
-
Use positive-displacement pipettes if possible to prevent aerosol formation.
-
All plasticware (tips, tubes) contacting MBNA is considered acutely hazardous waste . Do not rinse; dispose of directly into solid hazardous waste double-bags.
Deactivation and Disposal Protocols
Crucial Warning: Do not use Sodium Hypochlorite (Bleach). Bleach can oxidize nitrosamines into nitramines or, under acidic conditions, reform the nitrosating agents.
Method A: Chemical Deactivation (Surface & Glassware)
Reference: Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Chemistry: Denitrosation using Hydrobromic Acid (HBr) in Glacial Acetic Acid.[1] This cleaves the N-NO bond, producing NO gas and the corresponding amine.
Reagents:
-
Hydrobromic acid (48%)
-
Glacial Acetic Acid[1]
Protocol:
-
Preparation: In the fume hood, prepare a mixture of 1 part HBr (48%) and 5 parts Glacial Acetic Acid.
-
Application:
-
For Glassware: Immerse items fully.
-
For Spills: Cover the spill with the mixture (use caution: exothermic).
-
-
Reaction Time: Allow to stand for at least 2 hours .
-
Note: This reaction generates Nitrosyl Bromide and NO gas (toxic). The hood must remain on.
-
-
Neutralization:
-
Carefully dilute with water (slowly, to prevent splashing).
-
Neutralize with Sodium Carbonate (soda ash) until pH 7.
-
-
Disposal: The resulting solution usually contains the secondary amine (N-methylbutylamine) and inorganic salts. While the carcinogen is destroyed, the amine may still be toxic.[1] Dispose of the neutralized liquid as Non-Halogenated Organic Solvent Waste (do not pour down the drain).
Method B: Commercial Incineration (Bulk Waste)
For stock solutions, unused neat compound, or highly contaminated solids, chemical deactivation in the lab is discouraged due to the risk of incomplete reaction.
-
Segregation: Label waste container clearly: "HIGH HAZARD: CONTAINS N-NITROSOMETHYLBUTYLAMINE. CARCINOGEN."
-
Stream: Direct to high-temperature incineration (>1000°C) with flue gas scrubbing (to capture NOx).
Waste Decision Tree
Figure 2: Decision Matrix for MBNA Disposal.
Emergency Response
Accidental Spill (Outside Hood)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full-face respirator (P100/OV), Silver Shield gloves, and Tyvek suit.
-
Contain: Dike the spill with sand or vermiculite.[2] Do not use paper towels (increases surface area for evaporation).
-
Deactivate: Apply the HBr/Acetic Acid mixture to the absorbent material.
-
Collect: Scoop material into a wide-mouth jar. Label as hazardous waste.[2][3]
-
Ventilate: Allow 10-15 air changes before re-entry without respiratory protection.
Exposure First Aid[4]
-
Skin: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).
-
Eyes: Flush for 15 minutes.[3]
-
Inhalation: Move to fresh air. Medical surveillance is required for any confirmed exposure due to latency of carcinogenic effects.
References
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
International Agency for Research on Cancer (IARC). (1978).[4] Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17.
-
Sigma-Aldrich. (2023). Safety Data Sheet: N-Nitroso-N-methylbutylamine. CAS 7068-83-9.[5][6]
-
Occupational Safety and Health Administration (OSHA). N-Nitrosamines Standard 1910.1003. (Regulates handling of specific nitrosamines; principles apply to MBNA).
-
European Chemicals Agency (ECHA). Registration Dossier: N-Nitroso-N-methylbutylamine.
Sources
- 1. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. N-Nitrosomethylethylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. N-NITROSOMETHYL-N-BUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. accustandard.com [accustandard.com]
Application Note: Development of High-Throughput Immunoassays for Methylbutylnitrosamine (NMBA) Screening
Executive Summary
The detection of
This Application Note details the development of a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for NMBA. Unlike direct sandwich assays used for large proteins, small molecules like NMBA (<200 Da) require a competitive format. This guide focuses on the most challenging aspect of the development: Hapten Engineering —transforming a non-immunogenic small molecule into a robust immunogen—and provides a self-validating protocol for HTS implementation.
Regulatory Context & Challenge
The FDA and EMA have established Acceptable Intake (AI) limits for nitrosamines, often as low as 26.5 ng/day or 96 ng/day depending on the specific compound's potency.
-
The Challenge: NMBA is a small, uncharged, volatile molecule. It does not elicit an immune response on its own.
-
The Solution: We must synthesize a functionalized analog (hapten) that mimics the NMBA structure but contains a "handle" (linker) for attachment to a carrier protein (BSA or KLH).
Phase 1: Immunogen Engineering (Hapten Design)
The specificity of the assay is entirely dependent on the hapten design. For NMBA (
Chemical Logic
Direct attachment to the Nitroso group destroys the epitope. Therefore, we must attach the linker to the butyl chain .
-
Target Hapten: 4-(N-methyl-N-nitrosoamino)butyric acid.
-
Rationale: This molecule preserves the
-nitroso- -methyl moiety (the recognition site) while providing a carboxylic acid tail to serve as the linker for conjugation.
Protocol: Hapten Synthesis & Conjugation
Objective: Create the Immunogen (NMBA-KLH) for immunization and Coating Antigen (NMBA-BSA) for the assay.
Reagents:
-
4-(methylamino)butyric acid (Precursor)
-
Sodium Nitrite (
) -
Hydrochloric Acid (
) -
Carrier Proteins: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)
-
Crosslinker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) / NHS (N-hydroxysuccinimide)
Step-by-Step Synthesis:
-
Nitrosation (Hapten Formation):
-
Dissolve 10 mmol of 4-(methylamino)butyric acid in 10 mL of ice-cold 1M HCl.
-
Dropwise add 12 mmol
(dissolved in water) while maintaining temperature < 4°C. -
Stir for 1 hour at 4°C, then extract with ethyl acetate.
-
Evaporate solvent to obtain 4-(N-methyl-N-nitrosoamino)butyric acid (The Hapten).
-
Validation: Confirm structure via NMR or Mass Spec (Target m/z approx 146.1).
-
-
Conjugation (Active Ester Method):
-
Dissolve the Hapten in dry DMF. Add 1.5 equivalents of EDC and NHS. React for 2 hours to form the NHS-ester (activated hapten).
-
Dissolve Carrier Protein (KLH for mice immunization; BSA for plate coating) in Carbonate Buffer (pH 9.0).
-
Add the activated hapten solution dropwise to the protein solution.
-
Incubate overnight at 4°C.
-
Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove free hapten.
-
Visualization: Hapten Engineering Workflow
Figure 1: Chemical synthesis pathway for transforming the non-immunogenic NMBA precursor into a robust immunogen.
Phase 2: HTS Competitive ELISA Protocol
Principle: This is a competitive assay. The plate is coated with NMBA-BSA. The antibody (Anti-NMBA) is added along with the sample.
-
If the sample contains NMBA: It binds the antibody in solution. The antibody cannot bind to the plate. Result: Low Signal.
-
If the sample is clean: The antibody binds to the plate. Result: High Signal.
Reagents & Equipment
-
Microplates: 96-well high-binding polystyrene plates (e.g., Corning Costar).
-
Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.
-
Blocking Buffer: PBS + 1% BSA + 5% Sucrose (Sucrose preserves the plate for long-term storage).
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).[1]
-
Detection: TMB Substrate & Stop Solution (1M
).
Step-by-Step Procedure
| Step | Action | Critical Parameter (Why?) |
| 1. Coating | Add 100 µL/well of NMBA-BSA (0.5 - 2.0 µg/mL) in Coating Buffer. Incubate Overnight at 4°C. | Establishes the solid-phase competitor. |
| 2. Blocking | Wash 3x.[1][2] Add 200 µL Blocking Buffer.[1] Incubate 2h at RT. | Prevents non-specific binding of the antibody to the plastic. |
| 3. Sample Prep | Dilute drug substance samples in PBS or 10% Methanol/PBS. | High organic solvent (>10%) can denature antibodies. |
| 4. Competition | Simultaneous Addition: Add 50 µL of Sample/Standard + 50 µL of Anti-NMBA Antibody . Incubate 1h at 37°C. | The core step. Free NMBA competes with immobilized NMBA for the antibody. |
| 5. Washing | Wash plate 5x with PBST. | Removes antibody bound to free NMBA (in solution). |
| 6. Secondary | Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min at 37°C. | Detects the antibody adhering to the plate. |
| 7. Detection | Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark. Stop with 50 µL | Blue turns Yellow. OD measured at 450 nm. |
Visualization: Assay Logic & Workflow
Figure 2: Logical flow of the Competitive ELISA. Note the inverse relationship between analyte concentration and signal intensity.
Validation & Data Analysis
Curve Fitting
Data must be analyzed using a 4-Parameter Logistic (4PL) regression.
- : Maximum Absorbance (Zero Standard).
- : Concentration inhibiting 50% of binding (Measure of Sensitivity).
-
LOD (Limit of Detection): Calculated as
.
Cross-Reactivity (CR)
Nitrosamines are structurally similar. You must validate that your antibody is specific to NMBA and does not falsely flag NDMA or NDEA.
-
Calculation:
Typical Specificity Requirements:
| Compound | Structure | Acceptable CR (%) |
| NMBA (Target) | Methyl-Butyl-NO | 100% |
| NDMA | Dimethyl-NO | < 5% |
| NDEA | Diethyl-NO | < 5% |
| NDBA | Dibutyl-NO | < 10% |
Matrix Tolerance
Pharmaceutical samples often require solubilization in DMSO or Methanol.
-
Protocol: Spike NMBA into PBS containing 5%, 10%, and 20% Methanol.
-
Acceptance: The
shift should be < 20% compared to pure buffer. Most monoclonal antibodies tolerate up to 10% Methanol.
References
-
U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][6][7][8][9] Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.[1][2][10][11] Retrieved from [Link]
-
Bercu, J., et al. (2023). Acceptable Intakes (AIs) for 11 Small molecule N-nitrosamines (NAs). Regulatory Toxicology and Pharmacology. Retrieved from [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. insider.thefdagroup.com [insider.thefdagroup.com]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosomethyl-n-butylamine (NMBA) Synthesis
Ticket System Status: [ONLINE] Operator: Senior Application Scientist Dr. Aris Topic: Troubleshooting Synthesis Failures & Optimization Safety Level: CRITICAL (Carcinogen Class 1B)
Safety & Compliance Warning (Read First)
STOP. Before reviewing the troubleshooting protocols, verify your facility's compliance with handling high-potency carcinogens . N-Nitrosomethyl-n-butylamine (NMBA) is a potent esophageal and bladder carcinogen.
-
Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood or glovebox.
-
PPE: Double-gloving is mandatory. Silver Shield (4H) or Butyl Rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against nitrosamines.
-
Deactivation: Keep a quenching solution (e.g., 50% NaOH or strong oxidant like KMnO₄ in H₂SO₄) immediately accessible for spills.
Reaction Logic & Mechanism
To troubleshoot effectively, you must understand the competing kinetics of the nitrosation reaction. The synthesis generally involves the reaction of N-methylbutylamine (secondary amine) with nitrous acid (generated in situ from Sodium Nitrite and acid).
The "Goldilocks" pH Window
The reaction rate is defined by the equation:
-
If pH < 2: The amine is fully protonated (
) and cannot act as a nucleophile. Reaction stops. -
If pH > 5: Nitrous acid (
) concentration drops as it dissociates into nitrite ( ). Reaction stops. -
Optimal pH: 3.0 – 4.0 . This maintains enough free amine nucleophiles while maximizing the concentration of the nitrosating agent (
or ).
Workflow Visualization
The following diagram outlines the standard synthesis pathway and critical control points.
Figure 1: Critical Control Points in NMBA Synthesis. Note the temperature and pH dependencies at the acidification and addition steps.
Troubleshooting Guide (Q&A Format)
Ticket #101: "My yield is consistently low (<40%). What is killing the reaction?"
Diagnosis: Low yield in nitrosation is almost always a result of pH drift or thermal instability .
Solution Protocol:
-
Check the pH Monitoring: Are you checking pH during the addition of NaNO₂? The addition of sodium nitrite (a weak base) will raise the pH. If it rises above 5.0, the reaction stalls.
-
Fix: Use an internal buffer (Acetate buffer pH 4.0) or actively dose acid to maintain pH 3.0–4.0.
-
-
Temperature Control: Nitrous acid is unstable.[1] If your reaction exotherms above 10°C during addition, the active nitrosating species decomposes to NO/NO₂ gases (brown fumes) before reacting with the amine.
-
Fix: Maintain internal temperature at 0–5°C during addition. Allow to warm to Room Temp (RT) only after addition is complete.
-
-
Stoichiometry: Ensure a slight excess of NaNO₂ (1.2 – 1.5 equivalents).
Ticket #102: "The product layer is dark orange/brown instead of yellow. Is it pure?"
Diagnosis: Dark coloration suggests oxidation or the presence of iodine/radical species (if HI or iodide catalysts were used), or decomposition of impurities.
Solution Protocol:
-
Starting Material Check: Verify the purity of your N-methylbutylamine. If it contains primary amine impurities (n-butylamine or methylamine), these form unstable diazonium salts that decompose into tars and alcohols, darkening the mixture.
-
Wash Step: Perform a wash with 10% Sodium Thiosulfate (if iodine suspected) or simply ensure a thorough wash with 1M HCl (to remove unreacted amine) followed by Saturated NaHCO₃ (to remove acid).
-
Distillation: NMBA can be purified by vacuum distillation.
Ticket #103: "I see gas evolution during the reaction. Is this normal?"
Diagnosis: NO. Pure secondary amine nitrosation should not generate significant gas. Gas evolution indicates:
-
Decomposition of Nitrous Acid: Brown fumes (NOx) indicate the temperature is too high or acid is too concentrated.
-
Primary Amine Contamination: Nitrogen gas (
) bubbles indicate the deamination of primary amine impurities.
Solution Protocol:
-
Immediate Action: Cool the reaction vessel immediately.
-
Reagent Check: Analyze your amine precursor by GC-MS. If primary amines are present, purify the precursor before attempting nitrosation again.
Ticket #104: "How do I safely destroy the excess nitrite and waste?"
Diagnosis: Unreacted nitrite can cause issues during workup (formation of NOx gases) and poses an environmental hazard.
Solution Protocol:
-
Quenching: Add solid Urea or Sulfamic Acid to the reaction mixture before extraction.
-
Waste Disposal: All aqueous waste must be treated as hazardous. Do not mix with organic waste containing amines (risk of forming more nitrosamines).
Optimization Data Summary
Use this table to audit your current protocol parameters.
| Variable | Optimal Range | Failure Consequence |
| Stoichiometry | 1.0 Amine : 1.2-1.5 NaNO₂ | < 1.2: Incomplete conversion.> 2.0: Difficult quenching, NOx fumes. |
| Temperature | 0–5°C (Addition)20–25°C (Stirring) | > 10°C (Add): HNO₂ decomp (Low Yield).< 0°C (Stir): Reaction kinetics too slow. |
| pH | 3.0 – 4.0 | < 2.0: Amine protonated (No Rxn).> 5.0: No Nitrous Acid generated. |
| Reaction Time | 2 – 12 Hours | < 2h: Incomplete.> 24h: Degradation/Tars. |
| Solvent | Water or Water/AcOH | Organic solvents (DCM) can be used in biphasic systems but require phase transfer catalysts. |
Advanced Troubleshooting Logic (Decision Tree)
Use this logic flow to diagnose "No Reaction" vs "Impure Product" scenarios.
Figure 2: Diagnostic Decision Tree for common NMBA synthesis failures.
References
-
Mechanism of N-Nitrosation: Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence.[10] Toxicology and Applied Pharmacology. Link
-
Synthesis Optimization: Zolfigol, M. A., et al. (2001).[11] A Practical and Efficient N-Nitrosation of Secondary Amines. Journal of Organic Chemistry. Link
-
Safety & Handling: Occupational Safety and Health Administration (OSHA). N-Nitrosomethyl-n-butylamine Hazard Data.Link
-
Impurity Profiling: Szekely, G., et al. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Link
-
Alternative Reagents: Zhang, J., et al. (2013).[11] Synthesis of N-Nitrosamines from Amines and Nitromethane. Journal of Organic Chemistry. Link
Sources
- 1. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 2. chemos.de [chemos.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nj.gov [nj.gov]
- 5. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Nitrosomethyl-n-butylamine - OEHHA [oehha.ca.gov]
- 9. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. freethinktech.com [freethinktech.com]
- 11. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
"improving extraction efficiency of methylbutylnitrosamine from complex matrices"
Technical Support Center: Nitrosamine Impurity Analysis Subject: Optimization of N-nitroso-N-methylbutylamine (MBNA) Extraction Ticket ID: #NITRO-EXT-402 Status: Open Assigned Specialist: Senior Application Scientist, Trace Analysis Division
Introduction: The Precision Imperative
Welcome to the Advanced Technical Support Center. You are likely here because you are facing inconsistent recoveries or matrix suppression when analyzing N-nitroso-N-methylbutylamine (MBNA) .
Critical Distinction: Do not confuse MBNA (CAS: 7068-83-9, a dialkyl nitrosamine) with NMBA (N-Nitroso-N-methyl-4-aminobutyric acid, a specific impurity in sartans). MBNA is a volatile, lipophilic liquid (LogP ~1.4), whereas NMBA is a non-volatile carboxylic acid.[1] This guide focuses strictly on the extraction of the volatile MBNA .[1]
This guide abandons generic advice. Instead, we treat your extraction workflow as a system of chemical logic. Below are the protocols, decision pathways, and troubleshooting steps required to achieve regulatory-grade efficiency (LOD < 26.5 ng/day limits).
Module 1: Method Selection Strategy
Before touching a solvent, you must align your extraction physics with the matrix reality.[1] MBNA occupies a "middle ground" in polarity—it is not as hydrophilic as NDMA, nor as lipophilic as NDBA.[1]
Decision Matrix: Selecting the Right Workflow
Use the following logic flow to determine your starting protocol.
Figure 1: Decision tree for selecting the optimal extraction technique based on matrix state and API solubility.
Module 2: The Gold Standard Protocol (SPE)
For complex matrices (e.g., Metformin, Sartans, Plasma), Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase sorbent (Hydrophilic-Lipophilic Balance) is superior to Carbon for MBNA due to its alkyl butyl chain.
Why this works: The butyl group in MBNA provides enough hydrophobicity for retention on polymeric sorbents, while the sorbent's wettability allows for aqueous washes that remove polar API interferences.[1]
Protocol: Polymeric SPE for MBNA
| Step | Parameter | Technical Rationale |
| 1. Sample Prep | Dissolve API in H₂O (or 5% MeOH). Adjust to pH 6-8 . | Nitrosamines are stable at neutral pH.[1] Extremes can cause artifact formation or degradation. |
| 2.[1] Conditioning | 3 mL MeOH followed by 3 mL H₂O.[1] | Activates the sorbent ligands.[1] Critical: Do not let the cartridge dry out. |
| 3. Loading | Load sample at 1-2 mL/min. | Slow flow ensures mass transfer equilibrium for the butyl chain interaction.[1] |
| 4. Washing | Wash 1: 5% MeOH in H₂O.Wash 2: 0.1% Formic Acid in H₂O.[1] | Removes highly polar API and salts.[1] MBNA (LogP 1.4) is retained; NDMA might be lost here, but MBNA stays.[1] |
| 5. Drying | Vacuum for 5-10 mins.[1] | Removes residual water which interferes with GC-MS or LC-MS concentration steps.[1] |
| 6. Elution | 2 x 1.5 mL Dichloromethane (DCM) or Acetonitrile .[1] | DCM is excellent for GC-MS; ACN for LC-MS.[1] The butyl chain elutes easily in organic solvent.[1] |
Module 3: Troubleshooting & Optimization
This section addresses specific failure modes reported in high-sensitivity workflows.
Case Study: "The Disappearing Peak" (Evaporation Loss)
Symptom: Good spike recovery in the crude extract, but <50% recovery after concentration.[1] Root Cause: MBNA is volatile.[1] Standard rotary evaporation or high-temperature nitrogen blow-down strips the analyte along with the solvent.
Corrective Action:
-
Temperature Control: Set nitrogen evaporator bath to < 30°C .
-
Keeper Solvent: Add 100 µL of a "keeper" (e.g., DMSO or Hexadecane) if using GC-MS, or stop evaporation at 200 µL volume.[1] Never evaporate to dryness.
-
Trap Integration: If possible, use Headspace-SPME (Solid Phase Microextraction) to avoid evaporation steps entirely.[1]
Case Study: Matrix Suppression in LC-MS
Symptom: Internal standard (MBNA-d4) signal varies >30% between samples. Root Cause: Co-eluting API or excipients (e.g., PEG) are suppressing ionization.[1]
Corrective Action:
-
Divert Valve: Send the first 2 minutes of LC flow to waste.
-
Column Choice: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[1] These phases interact with the nitroso group's pi-electrons, offering different selectivity than C18 to separate MBNA from the API.[1]
Visualizing the Troubleshooting Logic
Figure 2: Diagnostic workflow for identifying root causes of extraction failure.
Module 4: Stability & Handling FAQ
Q1: Can I use the same protocol for MBNA as for NDMA?
-
Answer: Generally, yes, but with caution.[1][2] NDMA is very polar and often requires Activated Carbon SPE.[1] MBNA is more lipophilic (LogP 1.4 vs -0.57).[1] While Carbon works for MBNA, Polymeric HLB is often more reproducible for MBNA and allows for stronger organic washes to remove matrix without eluting the analyte [1].[1]
Q2: My QC samples degrade overnight. Why?
-
Answer: Nitrosamines are photolabile (sensitive to UV light).[1] Ensure all extraction steps are performed under amber light or using amber glassware.[1] Store extracts at 4°C in the dark [2].
Q3: What is the best Internal Standard?
-
Answer: You must use isotopically labeled MBNA-d4 or MBNA-13C .[1] Using a surrogate like NDMA-d6 is unacceptable for regulatory submissions because the extraction efficiency and ionization suppression will not match MBNA's behavior perfectly [3].[1]
References
-
US Pharmacopeia (USP). (2021).[1][3] General Chapter <1469> Nitrosamine Impurities. USP-NF.[1] Link[1]
-
European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] Link
-
U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link
-
Munch, J.W., & Bassett, M.V. (2005).[1] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency.[1][4] Link
Sources
"reducing background noise in methylbutylnitrosamine GC-MS analysis"
Technical Support Center: Nitrosamine Analysis Division Topic: Reducing Background Noise in Methylbutylnitrosamine (MBNA/NMBA) GC-MS Analysis Audience: Analytical Chemists, QC Specialists, Drug Development Researchers[1][2]
Mission Statement
Welcome to the Nitrosamine Technical Support Center. You are likely here because you are facing high background noise, ghost peaks, or poor sensitivity (S/N < 10) when analyzing N-Nitroso-N-methylbutylamine (Methylbutylnitrosamine).[1][2]
This guide is structured to troubleshoot the three critical sources of noise: Chemical (Sample Prep) , Chromatographic (Inlet/Column) , and Electronic/Spectral (Mass Spec) .
CRITICAL CLARIFICATION: Before proceeding, confirm your target analyte.
Target A: N-Nitroso-N-methylbutylamine (CAS 7068-83-9).[1][2][3][4][5][6] A volatile dialkyl nitrosamine.[6] This guide focuses on this compound.
Target B: N-Nitroso-N-methyl-4-aminobutyric acid (also abbreviated NMBA).[1][2][6][7][8][9][10][11] A sartan impurity.[6][9][12][13][14] This compound is non-volatile and acidic.[6] It requires LC-MS/MS or GC-MS with derivatization.[1][2][6] Direct GC injection of Target B will result in severe tailing and decomposition noise.[6]
Module 1: Pre-Analytical & Sample Prep (The "Hidden" Noise)
Q: I see nitrosamine peaks in my blank injections. Is my instrument contaminated? A: Not necessarily. Nitrosamines can form in situ during sample preparation or exist as contaminants in solvents.[6][11] This "chemical noise" is often mistaken for instrument background.[6]
The Mechanism: Nitrosamines form when secondary amines react with nitrosating agents (nitrites) under acidic conditions.[6] If your solvents (DCM, Methanol) contain trace amines or nitrites, MBNA will form in your vial before it even reaches the GC.
Protocol: The Sulfamic Acid Inhibitor System To stop in situ formation and reduce chemical background, you must scavenge nitrites.
-
Reagent Quality: Use only HPLC-grade or "Residue Analysis" grade Dichloromethane (DCM) and Methanol. Standard ACS grade is a common source of background noise.[6]
-
Inhibitor Step: Add sulfamic acid to the aqueous phase before extraction.[6]
Visual Workflow: Contamination-Free Extraction
Figure 1: Sample preparation workflow emphasizing the nitrite scavenging step to prevent false-positive background noise.
Module 2: Chromatographic Optimization (The Separation)
Q: My baseline rises significantly near the MBNA peak, obscuring the signal. How do I flatten it? A: This is likely "Column Bleed" or "Matrix Co-elution."[6] MBNA is a polar compound often analyzed on WAX columns, which are notorious for high bleed (background noise) at temperatures >220°C.[6]
Troubleshooting Steps:
| Symptom | Root Cause | Technical Solution |
| High Baseline (Rising) | Column Bleed (WAX phase) | Switch Column: Use a "Low Bleed" specific column like VF-WAXms or DB-624UI .[1][2][6] Ensure final oven temp is 20°C below the column max. |
| Ghost Peaks | Carryover from previous run | Implement Backflushing: Reverse flow in the column after the analyte elutes to purge high-boiling matrix components out the inlet (split vent) rather than forcing them through the MS source. |
| Tailing Peaks | Active sites in Inlet | Liner Selection: Use Ultra-Inert (UI) Liners with glass wool.[6] Nitrosamines adsorb to active silanols in dirty or non-deactivated liners, causing tailing that "smears" the peak into the noise. |
Protocol: Optimized GC Gradient for MBNA
-
Column: VF-WAXms or DB-WAX UI (30m x 0.25mm x 0.25µm).[1][2][6]
-
Inlet: 240°C, Splitless (or Pulsed Splitless to improve S/N).
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven:
-
40°C (hold 1 min) - Focuses volatiles.
-
Ramp 10°C/min to 140°C.
-
Ramp 25°C/min to 240°C (hold 3 min) - Bake out.
-
Module 3: Mass Spectrometry Tuning & Acquisition (The Detection)
Q: I am using SIM mode, but the noise is still too high. Should I use MRM? A: Yes. Single Quadrupole (SIM) often fails for nitrosamines in complex matrices because matrix ions share the same mass (e.g., m/z 74 or 44). Triple Quadrupole (MRM) is the industry standard for reducing chemical noise by filtering out non-specific ions.[6]
Technical Setup: MBNA Specific Transitions
Compound: N-Nitroso-N-methylbutylamine (
| Parameter | Setting | Rationale |
| Ionization | EI (Electron Impact) 70 eV | Standard library matching.[1][2][6] |
| Precursor Ion | 116.1 ( | The molecular ion.[6] |
| Quantifier Transition | 116.1 | Loss of -OH group (Characteristic of nitrosamines).[6] High specificity. |
| Qualifier Transition | 116.1 | McLafferty rearrangement fragment. |
| Collision Energy | 6 - 10 eV | Optimize per instrument (start at 8 eV).[2][6] |
Advanced Noise Reduction: Chemical Ionization (PCI) If you are strictly limited to a Single Quadrupole or if matrix interference is impossible to remove via chromatography:
-
Switch to PCI (Positive Chemical Ionization) using Ammonia or Methanol as the reagent gas.[6]
-
Why? EI fragments everything (high noise).[6] PCI is "soft" ionization.[6] It produces a strong
or ion with almost zero background noise from the matrix.[6]
Module 4: Diagnostic Logic Tree
Use this logic tree to systematically identify the source of your noise.
Figure 2: Diagnostic logic tree to isolate whether noise is instrumental (system) or chemical (sample).[1][2]
References
-
European Medicines Agency (EMA). (2021).[6] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[6]Link
-
US Food and Drug Administration (FDA). (2021).[6][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link[1]
-
Thermo Fisher Scientific. (2020).[6] Determination of Nitrosamine Impurities in Sartan Drug Products using GC-HRMS (Orbitrap). (Confirming MBNA transitions and accurate mass). Link
-
Restek Corporation. (2021).[6] Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.[2][6][15] (Guidance on column selection and transitions). Link
-
Sigma-Aldrich. (2023).[6] N-Nitroso-N-methylbutylamine Reference Standard (CAS 7068-83-9).[1][2][3][4][5][6]Link[1]
Sources
- 1. [Determination of 8 N-nitrosamines in the workplace air by GC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 7068-83-9: N-Methyl-N-nitroso-1-butanamine [cymitquimica.com]
- 3. N-Nitroso-N-methylbutylamine 7068-83-9 [sigmaaldrich.com]
- 4. accustandard.com [accustandard.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Genotoxic Impurity N-Nitroso- N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Methylbutylnitrosamine (NMBA) Quantification
N-Nitroso-N-methyl-4-aminobutyric Acid Analysis Guide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: January 2026 Scope: Troubleshooting LC-MS/MS quantification of NMBA in pharmaceutical matrices (Sartans, Ranitidine, Metformin).
Introduction: Defining the Target
Before troubleshooting, we must clarify a critical nomenclature pitfall. In pharmaceutical impurity analysis, NMBA almost exclusively refers to N-Nitroso-N-methyl-4-aminobutyric acid (CAS 61445-55-4), the specific impurity found in Losartan and other Sartans. This is distinct from the dialkyl nitrosamine N-Nitrosomethyl-n-butylamine (CAS 7068-83-9).
This guide focuses on the acidic impurity (NMBA) as defined by FDA and EMA regulatory frameworks.
Module 1: The "Ghost" Positive (In-Situ Formation)
User Report: "I am detecting NMBA in my unspiked control samples or even in solvent blanks after they sit in the autosampler."
Diagnosis: You are likely experiencing Artifactual Formation . This is the most dangerous pitfall in nitrosamine analysis. The conditions used to extract the impurity (acidic environment + dissolved API) can inadvertently synthesize NMBA if trace nitrites are present in your solvents or excipients.
The Mechanism: The API (e.g., Losartan) contains the secondary amine precursor. If your extraction solvent (water/methanol) contains trace nitrites (ppb levels are enough), and the pH is acidic (often used to stabilize nitrosamines), you create a perfect "micro-reactor" in the HPLC vial.
Protocol: The Inhibition System You must break the reaction pathway. We recommend a "Quench & Shift" approach.
-
Nitrite Scavenging: Add Sulfamic Acid (50 mM) to your extraction solvent before the sample touches it. Sulfamic acid reacts rapidly with nitrous acid to form nitrogen gas, removing the nitrosating agent.
-
Alkaline Extraction (Alternative): If stability permits, extract in a high pH buffer (Ammonium Bicarbonate, pH 8-9). Nitrosation kinetics drop drastically at basic pH.
Visualization: In-Situ Formation & Inhibition
Figure 1: Mechanism of artifactual NMBA formation and the scavenging role of sulfamic acid.
Module 2: Sensitivity & Matrix Suppression
User Report: "My LOQ is unstable. I see 0.5 ng/mL in solvent standards, but I lose signal when injecting the API matrix."
Diagnosis:
Ion Suppression. NMBA is a small, polar molecule (MW ~146 Da). In a Sartan matrix, the API is present at concentrations
Troubleshooting Guide: Ionization Mode Selection While ESI is common, APCI (Atmospheric Pressure Chemical Ionization) is often more robust for nitrosamines in heavy matrices.
| Parameter | Electrospray Ionization (ESI) | APCI (Recommended for Sartans) |
| Mechanism | Liquid phase ionization | Gas phase chemical ionization |
| Sensitivity | High for NMBA (due to -COOH) | Moderate to High |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Resistant to suppression) |
| Flow Rate | Low (0.2 - 0.5 mL/min) | High (0.5 - 1.0 mL/min) |
| Risk | False negatives in heavy matrix | Thermal degradation (manage temp) |
The "Divert" Protocol: You must physically prevent the API from entering the Mass Spectrometer source.
-
Determine API Elution: Run a full scan UV/MS of the API.
-
Program Diverter Valve:
-
0.0 - 4.0 min: To Waste (Salts/early eluters)
-
4.0 - 6.0 min: To MS (NMBA Window)
-
6.0 - 15.0 min: To Waste (API elution)
-
Internal Standard Strategy: Do not use d6-NDMA as a surrogate if possible. It behaves differently chromatographically.
-
Gold Standard: Use NMBA-d3 or NMBA-13C .
-
Requirement: The IS must co-elute exactly with NMBA to compensate for the specific matrix suppression at that retention time.
Module 3: Chromatographic Resolution
User Report: "My NMBA peak shape is poor, or it co-elutes with the solvent front."
Diagnosis:
NMBA is polar and acidic. Standard C18 columns often fail to retain it sufficiently (Retention Factor
The Solution: Column Chemistry Switch to a column designed for polar retention. The FDA method explicitly suggests High Strength Silica (HSS) T3 or equivalent.
Recommended Workflow:
Figure 2: Decision tree for chromatographic column selection to ensure adequate retention.
Critical Parameters:
-
Column: Waters XSelect HSS T3 (3.5 µm, 3.0 x 150 mm) or USP L1 equivalent with polar endcapping.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains NMBA in non-ionized form for better retention on reverse phase).
-
Mobile Phase B: 50:50 Acetonitrile:Methanol (Methanol helps solubility; ACN sharpens peaks).
Module 4: Carryover & Contamination
User Report: "I see a small peak in my blank run immediately following a high concentration standard."
Diagnosis: NMBA can be "sticky" in LC systems, particularly on metallic surfaces or within the autosampler needle, leading to memory effects.
The Wash Protocol: Standard methanol washes are often insufficient.
-
Strong Wash: 90:10 Acetonitrile:Water + 0.5% Formic Acid. (The acid helps protonate and release the impurity).
-
Weak Wash: 10:90 Methanol:Water.
-
Seal Wash: Ensure your plunger seals are actively washed to prevent salt precipitation from the buffer.
Summary of Validated Parameters (FDA/EMA Aligned)
| Parameter | Specification |
| Target Analyte | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| Precursor Ion | 147.1 m/z [M+H]+ |
| Product Ions | 117.1 m/z (Quant), 87.1 m/z (Qual) |
| Limit of Quantitation (LOQ) | ~0.05 ppm (relative to API) / ~1.0 ng/mL (solution) |
| Sample Solvent | 50% Methanol (with Sulfamic Acid if nitrite risk exists) |
| Ionization | APCI (Positive Mode) preferred for Losartan matrix |
References
-
US Food and Drug Administration (FDA). GC/MS and LC/MS Method for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in Losartan Potassium Drug Substance and Drug Product. (2019).[1][2][3]
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[2]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020).[3][4]
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[2]
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FDA temporarily changing the allowable NMBA in losartan | Miami Herald [miamiherald.com]
- 4. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"improving the reproducibility of methylbutylnitrosamine experimental results"
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Experimental Reproducibility for N-Nitrosomethyl-n-butylamine (NMBA) Reference Code: NMBA-REP-2024
Welcome to the NMBA Technical Support Center
You have reached the advanced troubleshooting hub for researchers working with N-Nitrosomethyl-n-butylamine (NMBA). Whether you are utilizing NMBA to induce esophageal/bladder carcinogenesis in rodent models or analyzing it as a mutagenic impurity in pharmaceutical products, reproducibility is the primary challenge.
This guide moves beyond basic "how-to" instructions. We address the causality of variance —why your tumor yields fluctuate between cohorts or why your recovery rates drift during GC-MS/MS analysis.
Module 1: Chemical Integrity & Handling
The Variable: The reagent itself is unstable and often confused with structural analogs.
Q: My stock solution concentration decreases significantly within 24 hours. Is this volatility or degradation?
A: It is likely photolytic degradation , though volatility plays a secondary role. Nitrosamines possess an N–N=O bond that is inherently photolabile. Exposure to ambient UV light (or even strong fluorescent lab lighting) causes cleavage of the nitroso group, generating reactive radicals.
-
The Fix:
-
Amber Glass is Mandatory: Never use clear glass, even for brief transfers.
-
Headspace Management: NMBA is volatile. Repeated opening of a stock vial allows the vapor phase to escape, altering the liquid concentration. Use single-use aliquots (e.g., 200 µL) stored at -20°C.
-
Solvent Choice: For analytical standards, use Methanol (MeOH) or Dichloromethane (DCM). Avoid water for long-term stock storage due to hydrolysis risks at non-neutral pH.
-
Critical Alert: The Isomer Trap
Q: I am following a protocol for esophageal cancer, but my tumor incidence is low. Why? A: Verify your CAS number immediately. There is a frequent nomenclature confusion between Methyl-n-butylnitrosamine (NMBA) and Methylbenzylnitrosamine (NMBz A) .
-
NMBA (Butyl): Induces tumors in the esophagus and bladder. Requires higher cumulative doses.
-
NMBz A (Benzyl): The "classic" rapid-induction model for esophageal squamous cell carcinoma (ESCC).
-
Action: Check if you ordered CAS 7068-83-9 (Butyl) or 937-40-6 (Benzyl). If you used Butyl expecting Benzyl-like kinetics, your study is underpowered.
Module 2: In Vivo Model Reproducibility
The Variable: Biological activation and dietary co-factors.[1][2]
Q: Why do tumor yields vary between animal cohorts despite identical dosing?
A: The variance is likely driven by CYP2E1 expression levels and Dietary Zinc status .
1. Metabolic Activation Dependency
NMBA is a pro-carcinogen. It is biologically inert until activated by Cytochrome P450 enzymes, specifically CYP2E1 , which hydroxylates the
-
Troubleshooting: CYP2E1 is highly sensitive to the animal's fasting state and insulin levels.
-
Protocol Adjustment: Standardize the time of day for dosing. Dosing non-fasted vs. fasted rats can alter CYP2E1 activity significantly.
-
2. The Zinc Connection Zinc deficiency is a potent promoter of nitrosamine-induced esophageal cancer. If your chow's Zinc content varies between batches (e.g., 5 ppm vs. 60 ppm), your tumor incidence will fluctuate wildly. Zinc deficiency upregulates inflammation (COX-2) and cell proliferation, sensitizing the esophagus to NMBA.
Visualization: The Metabolic Activation Pathway The following diagram illustrates the critical activation step where variability is often introduced.
Figure 1: Mechanism of NMBA activation. Reproducibility relies on consistent CYP2E1 activity (red node).
Module 3: Analytical Quantification (GC-MS/LC-MS)
The Variable: Matrix effects and extraction efficiency.
Q: I see "ghost peaks" or poor linearity at low ppb levels. How do I fix this?
A: Nitrosamines are notorious for "carryover" and matrix suppression.
1. The Internal Standard is Non-Negotiable You cannot rely on external calibration curves for complex matrices (plasma, drug substance). You must use a deuterated internal standard, such as NMBA-d3 or NMBA-d6 .
-
Why: It corrects for extraction loss and ionization suppression in real-time.
2. Extraction Solvent Selection Dichloromethane (DCM) is the gold standard for GC-MS, but it can be problematic for LC-MS due to evaporation losses.
Table 1: Solvent Selection Guide for NMBA Extraction
| Method | Recommended Solvent | Pros | Cons |
| GC-MS/MS | Dichloromethane (DCM) | High volatility allows easy concentration (Blow-down). Excellent solubility for NMBA. | Hard to retain highly volatile nitrosamines if evaporated to dryness. |
| LC-MS/MS | Methanol / Water (50:50) | Compatible with mobile phase. No evaporation step needed (Direct Injection). | Lower sensitivity if not concentrating. |
| HS-GC-MS | Water (with NaCl) | "Headspace" avoids dirty matrix injection. Cleanest chromatograms. | Requires salting out (NaCl) to push NMBA into the vapor phase. |
Q: How do I prevent false positives from in-situ formation?
A: If your sample contains secondary amines and nitrites (common in biological fluids), NMBA can form during your extraction process, generating a false positive.
-
The Protocol: Add Sulfamic Acid or Ascorbic Acid to the sample immediately upon collection. This scavenges nitrites and prevents artificial nitrosation during sample prep.
Module 4: Validated Workflow Protocol
To ensure reproducibility, adopt this self-validating workflow.
Figure 2: Critical Control Points (CCPs) for NMBA experimental reproducibility.
References
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.[3] International Journal of Molecular Sciences, 23(9), 4559. Link
-
Fong, L. Y., Sivak, A., & Newberne, P. M. (1978). Zinc deficiency and methylbenzylnitrosamine-induced esophageal cancer in rats. Journal of the National Cancer Institute, 61(1), 145–150. Link
-
US FDA.[4] (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration.[4] Link
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(12), 2609–2612. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[4][5][6] EMA/409815/2020. Link
Sources
- 1. Inhibition of the development of N-nitrosomethylbenzylamine-induced esophageal tumors in rats by strawberries and aspirin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc deficiency and the development of esophageal and forestomach tumors in Sprague-Dawley rats fed precursors of N-nitroso-N-benzylmethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. edqm.eu [edqm.eu]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
"comparing the carcinogenic potency of methylbutylnitrosamine with other nitrosamines"
This guide provides an in-depth technical comparison of the carcinogenic potency of Methylbutylnitrosamine (MBN) —specifically
Note on Nomenclature: In pharmaceutical impurity contexts, "NMBA" often refers to N-nitroso-N-methyl-4-aminobutyric acid (a sartan impurity).[1] However, in fundamental carcinogenesis research, "NMBA" or "MBN" refers to the alkyl nitrosamine
Executive Summary
Methylbutylnitrosamine (MBN) is an asymmetric dialkyl nitrosamine distinguished by its high organotropism for the esophagus in rodent models, unlike the hepatotropic N-nitrosodimethylamine (NDMA). While NDMA requires hepatic CYP2E1 for activation, MBN is efficiently bioactivated by CYP2A3 and CYP2E1 in the esophageal mucosa.
For drug development professionals, MBN serves as a critical reference point for "cohort of concern" impurities that exhibit organ-specific carcinogenicity beyond the liver. Its potency is comparable to NDEA, but its target tissue specificity necessitates distinct risk assessment protocols.
Physicochemical & Potency Comparison
The carcinogenic potential of nitrosamines is dictated by their alkyl chain length, symmetry, and lipophilicity. MBN's asymmetry allows for differential metabolic activation pathways.
Table 1: Comparative Potency and Specificity
| Compound | Structure | Primary Target Organ (Rat) | TD | Metabolic Enzyme (Major) | Carcinogenicity Class |
| NDMA (N-nitrosodimethylamine) | Symmetric ( | Liver (Hepatocellular carcinoma) | 0.096 | CYP2E1 | Potent Hepatocarcinogen |
| NDEA (N-nitrosodiethylamine) | Symmetric ( | Liver , Esophagus | 0.027 | CYP2E1, CYP2A6 | Extremely Potent Pan-carcinogen |
| MBN ( | Asymmetric ( | Esophagus (Squamous cell carcinoma) | ~0.1 - 0.2** | CYP2A3, CYP2E1 | Potent Esophageal Carcinogen |
| NMBeA (N-nitrosomethylbenzylamine) | Asymmetric ( | Esophagus | 0.1 - 0.2 | CYP2A3 | Highly Specific Esophageal Carcinogen |
*TD
Key Insight: The "Asymmetry Effect"
Symmetric nitrosamines (NDMA, NDEA) generally produce identical diazonium ions regardless of which alpha-carbon is hydroxylated. Asymmetric nitrosamines like MBN can produce two different alkylating agents :
-
Methylating Agent: Resulting from hydroxylation of the butyl chain.
-
Butylating Agent: Resulting from hydroxylation of the methyl chain. Experimental evidence suggests that methylation (via butyl-chain oxidation) is the dominant mutagenic event, forming the pro-mutagenic
-methylguanine adduct.
Mechanism of Action: Metabolic Activation
MBN is a pro-carcinogen requiring metabolic activation. Its specificity for the esophagus is driven by the local expression of CYP2A3 in the rat esophageal mucosa, which has a high affinity for the butyl chain of MBN.
Pathway Logic
- -Hydroxylation: The critical rate-limiting step.
-
Unstable Intermediate: Formation of
-hydroxy-nitrosamine. -
Decomposition: Spontaneous breakdown into an aldehyde and a diazonium ion.
-
DNA Alkylation: The diazonium ion attacks DNA bases (N7-guanine, O6-guanine).
Diagram 1: Differential Metabolic Activation of MBN
The following diagram illustrates the bifurcation of MBN metabolism.
Caption: Metabolic activation pathways of Methylbutylnitrosamine. The oxidation of the butyl chain (top path) releases the highly reactive methyldiazonium ion, the primary driver of carcinogenesis.
Experimental Protocol: In Vivo Carcinogenicity
To validate the potency of MBN or compare a new drug impurity against it, a self-validating bioassay is required. The Rat Esophageal Tumor Model is the gold standard.
Protocol Specification
-
Test System: Male F344 or Wistar Rats (6-8 weeks old).
-
Route: Subcutaneous (SC) injection is preferred for precise dosing and high esophageal yield, though drinking water is acceptable for chronic exposure.
-
Dose Selection: 0.25 to 0.5 mg/kg body weight (SC) weekly.
-
Duration: 20–30 weeks.
Diagram 2: Esophageal Carcinogenicity Bioassay Workflow
This workflow ensures data integrity and reproducibility.
Caption: Standardized workflow for assessing MBN carcinogenicity. Subcutaneous administration is favored to maximize esophageal exposure and minimize first-pass hepatic clearance.
Risk Assessment in Drug Development
For pharmaceutical scientists, the presence of MBN-like impurities requires strict control under ICH M7(R1) guidelines.
-
Acceptable Intake (AI): Unlike NDMA (96 ng/day), MBN does not have a universally harmonized AI in all regulatory jurisdictions. However, due to its structural similarity to NDEA and potent carcinogenicity, a conservative approach is often applied:
-
Read-across approach: Use NDEA AI (26.5 ng/day ) as a surrogate if specific tox data is absent.
-
Compound-Specific Calculation: If using the TD
of ~0.1 mg/kg/day (rat), the AI is calculated as: Note: Regulatory bodies may default to the most conservative "Class specific" limit for nitrosamines.
-
-
Control Strategy:
-
Avoid using secondary amines (N-methylbutylamine) in the presence of nitrating agents.
-
Monitor for degradation of tertiary amines that contain the N-methyl-N-butyl moiety.
-
References
-
Carcinogenic Potency Database (CPDB). The Carcinogenic Potency Project.[3] University of California, Berkeley. [Link]
-
Druckrey, H., et al. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. Zeitschrift für Krebsforschung. (Foundational study on nitrosamine organotropism). [Link]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]
- Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
Sources
"validation of a new biomarker for methylbutylnitrosamine exposure"
Validation of -Butylguanine as a Specific Biomarker for Methylbutylnitrosamine (MBN) Exposure
Executive Summary
In the wake of global regulatory actions concerning nitrosamine impurities (e.g., in sartans and ranitidine), the detection of N-nitroso-N-methylbutylamine (MBN/NMBA) has relied heavily on chemical analysis of the parent compound or generic mutagenicity assays (Ames test). While these methods identify contamination, they fail to quantify biological exposure and the specific genotoxic event initiating carcinogenesis.
This guide validates
The Challenge: Why Traditional Methods Fall Short
Current industry standards prioritize the detection of the impurity itself rather than its biological consequence. This creates a blind spot in risk assessment, particularly when evaluating "acceptable intake" limits or investigating in vivo mechanisms.
| Feature | Method A: Parent Compound Analysis (GC/LC-MS) | Method B: Ames Test (Bacterial Reverse Mutation) | Method C: The New Standard ( |
| Primary Target | Intact MBN molecule | Bacterial histidine reversion | Specific DNA Adduct ( |
| Biological Relevance | Low. Measures external dose, not internal effective dose. | Medium. Proxy for mutagenicity; high false-positive rate. | High. Direct measurement of the pro-carcinogenic lesion in mammalian DNA. |
| Specificity | High for MBN. | Low. Positive for any mutagen. | High. Specific to butylating agents (MBN). |
| Sensitivity | ppb range (in drug substance). | Qualitative (+/-). | fmol/mg DNA. Detects rare events at physiological levels. |
| Throughput | High.[1] | Low/Medium. | Medium. |
The Solution: -Butylguanine ( -BuG)
MBN is a dialkylnitrosamine. Its carcinogenicity—specifically in the esophagus and bladder—is driven by metabolic activation (via CYP2A13/CYP2E1). This process generates a butyl-diazonium ion, which alkylates the
Why
Mechanism of Action
Figure 1: Metabolic activation pathway of MBN leading to the formation of the specific
Experimental Validation Protocol
To validate this biomarker, we employ an isotope-dilution LC-MS/MS workflow. This protocol ensures "Trustworthiness" by using internal standards to correct for analyte loss during extraction.
Reagents & Standards
-
Analyte:
-Butyl-2'-deoxyguanosine ( -Bu-dG). -
Internal Standard (IS):
- or deuterium-labeled -Bu-dG (Critical for quantification). -
Enzymes: Micrococcal Nuclease (MNase), Spleen Phosphodiesterase (SPD), Alkaline Phosphatase.
Step-by-Step Workflow
-
Tissue Lysis & DNA Isolation:
-
Homogenize tissue (e.g., esophageal mucosa) in lysis buffer.
-
Isolate DNA using a high-purity phenol-chloroform method or silica columns. Note: Avoid chaotropic salts that may induce depurination.
-
QC Step: Verify DNA purity (
).
-
-
Enzymatic Hydrolysis (The "Soft" Approach):
-
Dissolve 50 µg DNA in buffer (pH 7.0).
-
Add MNase and SPD; incubate at 37°C for 3 hours.
-
Add Alkaline Phosphatase; incubate for 1 hour.
-
Rationale: Acid hydrolysis is avoided as it destroys the deoxyribose backbone, losing structural specificity. Enzymatic digestion yields individual nucleosides.
-
-
Solid Phase Extraction (SPE) Enrichment:
-
Crucial Step: The ratio of normal nucleosides (dG) to adducts (
-Bu-dG) is . Direct injection will suppress the adduct signal. -
Use an OASIS HLB or equivalent reverse-phase cartridge.
-
Wash with 5% Methanol (removes unmodified dG).
-
Elute with 80% Methanol (recovers hydrophobic
-Bu-dG).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
-
Transition 1 (Quantifier):
324 208 (Loss of deoxyribose). -
Transition 2 (Qualifier):
324 152 (Guanine fragment).
-
-
Validation Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of
Comparative Performance Data
The following data summarizes the validation of the
| Performance Metric | Result | Notes |
| Limit of Quantitation (LOQ) | 50 fmol / mg DNA | Approx. 1 adduct per |
| Linearity ( | > 0.995 | Range: 50 fmol to 500 pmol. |
| Recovery | 85% ± 5% | Corrected via Internal Standard. High recovery ensures robust data. |
| Intra-day Precision | < 8% CV | Demonstrates high reproducibility. |
| Specificity | 100% | No interference from |
Conclusion
Validating
References
-
Vogel, M. et al. (2026).[2] Nitrosamine Drug Substance-Related Impurities cause DNA methylation adducts in vitro and in primary hepatocytes. Regulatory Toxicology and Pharmacology. Link
-
Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. Link
-
Chhabra, S. K. et al. (1995).[3]
-methylguanine DNA adduct formation and modulation by ethanol in placenta and fetal tissues after exposure of pregnant patas monkeys to N-nitrosodimethylamine. Cancer Research. Linkngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Powley, M. W. et al. (2006).
-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B. Link -
US FDA. (2023). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation. Link
Sources
- 1. O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to N-nitrosodimethylamine (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosamine drug substance-related impurities cause DNA methylation adducts in vitro and in primary hepatocytes upon Cytochrome P450-dependend metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O6-methylguanine DNA adduct formation and modulation by ethanol in placenta and fetal tissues after exposure of pregnant patas monkeys to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
"validation of in silico models for predicting methylbutylnitrosamine toxicity"
Executive Summary: The "Cohort of Concern" Challenge
In the landscape of pharmaceutical impurities, N-nitroso-N-methylbutylamine (MBNA/NMBA) represents a critical stress test for computational toxicology. As a dialkylnitrosamine, it falls under the ICH M7(R1) "Cohort of Concern," a classification requiring strict control limits often far below standard thresholds for genotoxic impurities.
While standard in silico models excel at flagging the generic N-nitroso structural alert, they frequently fail to quantify the potency shifts caused by steric hindrance and metabolic activation rates specific to unsymmetrical chains like the methyl-butyl combination.
This guide moves beyond basic compliance. It provides a technical validation framework to determine if your QSAR (Quantitative Structure-Activity Relationship) models are accurately predicting MBNA toxicity or merely flagging a functional group. We compare the three dominant modeling architectures and provide a self-validating wet-lab protocol to ground-truth your computational findings.
Part 1: Mechanistic Foundation
Why Models Fail: The Alpha-Hydroxylation Trap
To validate a model, you must understand the mechanism it attempts to simulate. MBNA is not directly DNA-reactive. It requires metabolic activation, primarily via Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).
The critical failure point for many statistical models is the Alpha-Hydroxylation step.
-
The Methyl Pathway: Hydroxylation at the methyl alpha-carbon is sterically favored, leading to the formation of a butylating diazonium ion.
-
The Butyl Pathway: Hydroxylation at the butyl alpha-carbon leads to a methylating diazonium ion (highly mutagenic).
If a model's training set is dominated by symmetrical nitrosamines (like NDMA or NDEA), it may overestimate or underestimate MBNA potency based on an inability to distinguish these competing metabolic pathways.
Diagram 1: Metabolic Activation Pathway of MBNA
This diagram illustrates the divergent activation pathways that in silico models must account for.
Figure 1: Bifurcated metabolic activation of MBNA. Accurate QSAR models must predict the probability of alpha-hydroxylation at both alkyl sites.
Part 2: Comparative Analysis of In Silico Architectures
ICH M7(R1) requires two complementary methodologies: Expert Rule-Based and Statistical-Based. However, for nitrosamines, "Hybrid" approaches are emerging as the superior standard.
Architecture Comparison Guide
| Feature | Method A: Expert Rule-Based | Method B: Statistical (Machine Learning) | Method C: Hybrid/Consensus (Recommended) |
| Core Logic | Human-derived knowledge bases (e.g., Ashby structural alerts). | Algorithms (k-NN, Random Forest) trained on datasets (e.g., Hansen, Ames). | Combines structural alerts with statistical probability weighting. |
| Handling MBNA | High Sensitivity. Will flag the N-N=O group immediately. | Variable. Depends heavily on if MBNA or close analogs exist in the training set. | Balanced. Flags the alert but refines potency prediction based on alkyl chain descriptors. |
| Blind Spots | "Over-alerting." Often cannot distinguish between a potent methyl-butyl analog and a sterically hindered (safe) t-butyl analog. | "Out of Domain." If the specific methyl-butyl fragment is unique in the dataset, confidence scores drop. | Complexity in interpreting conflicting results (e.g., Rule says (+) / Stat says (-)). |
| False Positive Rate | High (Conservative) | Low to Medium | Optimized |
| Regulatory Trust | High for hazard identification. | High for supporting negative predictions. | Gold Standard for impurity qualification. |
Technical Recommendation
For MBNA, do not rely solely on statistical models. The specific chain asymmetry is often under-represented in public training sets.
-
Primary Screen: Use an Expert system (e.g., Derek Nexus) to confirm the structural alert.
-
Secondary Screen: Use a Statistical system (e.g., Leadscope/Sarah) to assess the Applicability Domain (AD).
-
Critical Check: If the statistical model places MBNA "Out of Domain" or has low confidence, default to the Expert system's positive call and proceed to in vitro validation.
Part 3: Experimental Validation Protocol (The "Ground Truth")
If your in silico assessment yields a positive or equivocal prediction for MBNA, you must validate it experimentally. A standard Ames test is insufficient for nitrosamines. You must use the Enhanced Ames Assay protocol.[1]
Protocol: Enhanced Ames Test for Nitrosamines
Objective: Overcome the volatility and specific metabolic requirements of MBNA to generate valid toxicity data.
1. Strain Selection
Standard strains are not enough. You must use strains sensitive to base-pair substitutions (GC -> AT).
-
Required: S. typhimurium TA1535 (highly sensitive to nitrosamines).
2. Metabolic Activation (The Critical Variable)
Rat S9 (standard) often underestimates nitrosamine mutagenicity.
-
Requirement: Use Hamster Liver S9 (30% concentration) alongside Rat S9.[1] Hamster CYP enzymes are more efficient at the alpha-hydroxylation of dialkylnitrosamines.
3. Exposure Method
-
DO NOT USE: Plate Incorporation Method. (MBNA is volatile; interaction time is too short).
-
MUST USE: Pre-incubation Method .[1][2][3]
-
Incubate bacteria + S9 + MBNA for 30 minutes at 37°C before adding top agar.
-
Diagram 2: Validation Decision Tree
This workflow ensures regulatory compliance and scientific accuracy.
Figure 2: Decision logic for validating in silico predictions of MBNA. Note the requirement for Enhanced Ames conditions to overrule a positive computational prediction.
References
-
International Council for Harmonisation (ICH). (2017).[5] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][6][7]
-
OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1][3] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Ponting, D. J., et al. (2020).[8] Efficient in silico assessment of nitrosamine mutagenicity: Cross-industry validation of expert knowledge-based and statistical QSAR models. Regulatory Toxicology and Pharmacology.[8][9] [Link]
-
Thresher, A., et al. (2020).[8] Application of the Ames test for the assessment of N-nitrosamine impurities in pharmaceuticals. Regulatory Toxicology and Pharmacology.[8][9] [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. jrfglobal.com [jrfglobal.com]
- 3. scantox.com [scantox.com]
- 4. gentronix.co.uk [gentronix.co.uk]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 8. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manuals.plus [manuals.plus]
Safety Operating Guide
Proper Disposal and Handling Procedures for Methylbutylnitrosamine (NMBA)
[1][2]
Executive Summary & Core Directive
Methylbutylnitrosamine (NMBA), also known as N-nitroso-N-methylbutylamine, is a potent nitrosamine carcinogen used primarily in cancer research to induce esophageal and bladder tumors in animal models.[1] Unlike common solvents, NMBA possesses high latency toxicity and requires a zero-tolerance approach to environmental release.
The Core Directive: Do not attempt bench-top chemical deactivation as a primary disposal method for bulk quantities. The byproducts of nitrosamine degradation (often hydrazines or secondary amines) can be equally toxic or mutagenic. The only authorized disposal route for NMBA is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Chemical Identification & Hazard Profile
Verify the chemical identity before handling to ensure protocol alignment.
| Parameter | Specification |
| Chemical Name | N-Nitroso-N-methylbutylamine (NMBA) |
| CAS Number | 7068-83-9 |
| Molecular Formula | C₅H₁₂N₂O |
| Physical State | Pale yellow, oily liquid |
| Boiling Point | ~110°C (at reduced pressure) |
| Solubility | Soluble in water, lipids, and organic solvents |
| Primary Hazard | Carcinogen (IARC Group 2B / EPA B2) |
| Target Organs | Esophagus, Bladder, Liver |
Regulatory Framework & Waste Classification
Unlike its congeners N-Nitrosodimethylamine (P082) or N-Nitrosodi-n-butylamine (U172), NMBA is not explicitly listed with a unique P or U waste code under the EPA Resource Conservation and Recovery Act (RCRA) [40 CFR 261.33].
However, due to its toxicity and ignitability (if in solvent), it must be managed as Hazardous Waste .
-
Waste Determination:
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), code as D001 .
-
Toxicity: While not a TCLP constituent, it violates the "General Duty Clause" if mishandled.
-
Best Practice: Manage as Non-Specific Hazardous Waste destined for incineration. Label clearly as "Contains Nitrosamine Carcinogen."
-
Waste Segregation & Containerization Protocol
A. Routine Waste (Stock Solutions & Aliquots)
Do not mix NMBA waste with oxidizers (e.g., chromic acid, permanganates) or strong reducing agents, as this can generate toxic nitrogen oxide gases or explosive mixtures.
-
Primary Container: Use high-density polyethylene (HDPE) or Amber Glass bottles.
-
Reasoning: Amber glass prevents UV degradation, which can create unpredictable byproducts.
-
-
Secondary Containment: Place the primary container inside a chemically resistant tray or overpack bucket.
-
Labeling:
B. Contaminated Solids (Sharps, Gloves, Wipes)[8][9]
-
Sharps: Needles used for NMBA injections must be uncapped and placed immediately into a red biohazard/sharps container labeled for incineration.
-
Note: Do not autoclave nitrosamine-contaminated waste; heat can volatilize the chemical.
-
-
Dry Waste: Collect gloves, absorbent pads, and bench paper in a yellow hazardous waste bag (if available) or double-bagged clear plastic, sealed and labeled.
Emergency Spill Response & Deactivation
Note: Chemical deactivation is reserved for surface decontamination of trace residues, not bulk disposal.
Immediate Response Workflow
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves (0.11 mm min. thickness), chemical safety goggles, lab coat, and a half-face respirator with organic vapor cartridges (if outside a fume hood).
-
Contain: Use vermiculite or spill pads to dike and absorb the liquid.[6]
Surface Decontamination Protocol
For residues remaining on glassware or bench surfaces, use the Hydrobromic Acid (HBr) Denitrosation Method .
Reagent Preparation:
-
Solution A: 3% Hydrobromic acid (HBr) in Glacial Acetic Acid.
Procedure:
-
Apply Solution A to the contaminated surface/glassware.
-
Allow to sit for 30 minutes .
-
Neutralize carefully with Sodium Bicarbonate (NaHCO₃).
-
Collect all wipes and rinse water as hazardous waste.
CRITICAL WARNING: This reaction generates Bromine gas (
) and Nitrogen Oxides (). This procedure must be performed inside a functioning chemical fume hood.[3]
Visualized Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct disposal path for NMBA.
Figure 1: Decision logic for segregating and coding Methylbutylnitrosamine waste streams.
References
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]
-
National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: N-Nitroso-N-methylbutylamine (CAS 7068-83-9).[9][10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]
Sources
- 1. accustandard.com [accustandard.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. unthealth.edu [unthealth.edu]
- 4. wku.edu [wku.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. epa.gov [epa.gov]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. N-Nitroso-N-methylbutylamine 7068-83-9 [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Standard Operating Procedure (SOP): Handling Methylbutylnitrosamine (NMBA)
Executive Safety Summary
Methylbutylnitrosamine (NMBA) is a volatile, potent carcinogen belonging to the N-nitrosamine class. Unlike standard laboratory reagents, it possesses high skin permeability and can degrade standard glove materials rapidly. Standard nitrile exam gloves provide insufficient protection against direct contact.
This guide synthesizes protocols from OSHA, NIOSH, and pharmaceutical impurity guidelines (ICH M7) to establish a self-validating safety system for researchers.
Hazard Identification Matrix
| Hazard Category | Classification | Critical Effect |
| Carcinogenicity | GHS Category 1B | Probable human carcinogen; targets liver, bladder, and lungs. |
| Acute Toxicity | GHS Category 3 | Toxic if swallowed; harmful if inhaled or absorbed through skin.[1] |
| Reactivity | Photosensitive | Degrades under UV light; incompatible with strong oxidizers.[2] |
Hierarchy of Controls & PPE Specifications
Engineering Controls (Primary Barrier)
-
Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary Containment: Use chemically resistant trays (polypropylene or stainless steel) to contain potential spills.
-
Deactivation Station: A pre-prepared deactivation solution (see Section 4.2) must be available inside the hood before opening the vial.
Personal Protective Equipment (Secondary Barrier)
The molecular size and lipophilicity of NMBA allow it to permeate standard rubber quickly.
Glove Selection Protocol (The "Silver Shield" Rule)
-
Primary Layer (Inner): Laminate Film Gloves (e.g., Ansell Silver Shield/4H® or North Silvershield™).
-
Why: Nitrosamines can permeate nitrile and latex in minutes. Laminate film offers >4 hours of breakthrough time.
-
-
Secondary Layer (Outer): Disposable Nitrile (min. 5 mil) .
-
Why: Laminate gloves are loose-fitting and slippery. The outer nitrile glove provides dexterity and grip while protecting the inner glove from physical damage.
-
-
Technique: Inspect inner gloves for tears before use. Change outer gloves immediately upon splash contact.[3]
Body & Respiratory Protection
-
Body: Tyvek® lab coat or back-closing gown with elastic cuffs. Standard cotton coats absorb liquids and hold carcinogens against the skin.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >10 mL.
-
Respiratory: If work must occur outside a fume hood (e.g., spill cleanup), a full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.
Visualized Safety Logic
PPE Decision Matrix
This logic gate ensures the correct PPE is selected based on the operational state of the chemical.
Figure 1: PPE Selection Logic. Note that concentrated NMBA requires laminate gloves due to rapid permeation of standard rubber.
Operational Protocols
Handling & Transfer
-
Preparation: Place an absorbent pad (plastic side down) in the fume hood.
-
Transfer: Use positive-displacement pipettes to prevent dripping. Do not pour directly from the stock bottle if possible.
-
Vessel Management: Keep all vessels closed when not actively dispensing. NMBA is volatile.
Decontamination & Destruction
Standard bleach is ineffective and may form hazardous byproducts. The industry-standard destruction method utilizes denitrosation.
The "HBr/Acetic Acid" Destruction Method:
-
Reagent: 3% Hydrobromic acid (HBr) in Glacial Acetic Acid.
-
Mechanism: Denitrosation (cleavage of the N-N bond).
-
Procedure for Glassware:
-
Rinse contaminated glassware with the HBr/Acetic acid solution.
-
Allow to sit for 30 minutes.
-
Rinse with water, then wash with soap and water.
-
Collect the first rinse as hazardous waste.
-
Waste Disposal[4]
-
Segregation: Do not mix NMBA waste with strong oxidizers or acids (unless part of the destruction protocol).
-
Labeling: Clearly label as "Carcinogenic Waste: Methylbutylnitrosamine."
-
Disposal: High-temperature incineration is the only approved final disposal method.
Emergency Response
Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and facility contamination.
Figure 2: Spill Response Workflow. Major spills outside containment require immediate evacuation.
Exposure First Aid
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) as they increase skin permeability.
-
Eye Contact: Flush with water for 15 minutes.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
References
-
National Institutes of Health (NIH) - PubChem. Methylbutylnitrosamine (Compound Summary). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosodi-n-butylamine (Analogous Safety Data). Retrieved from [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (Specific reference to Nitrosamine destruction via HBr/Acetic Acid). Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
